molecular formula C16H30O2 B10820448 Palmitelaidic acid-d13

Palmitelaidic acid-d13

Cat. No.: B10820448
M. Wt: 267.49 g/mol
InChI Key: SECPZKHBENQXJG-BWLIMJNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitelaidic acid-d13 is a deuterium-labeled version of palmitelaidic acid, a trans isomer of palmitoleic acid. Palmitelaidic acid is a monounsaturated fatty acid with a trans double bond at the ninth carbon position. It is commonly found in partially hydrogenated vegetable oils and dairy fat products. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitelaidic acid-d13 typically involves the hydrogenation of palmitoleic acid using deuterium gas. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule. The process involves:

    Hydrogenation: Palmitoleic acid is subjected to hydrogenation in the presence of a deuterium gas catalyst.

    Purification: The resulting product is purified using chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Hydrogenation: Large quantities of palmitoleic acid are hydrogenated using deuterium gas in industrial reactors.

    Isolation and Purification: The product is then isolated and purified using industrial-scale chromatographic methods to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Palmitelaidic acid-d13 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes and ketones.

    Reduction: Reduction reactions can convert it back to saturated fatty acids.

    Substitution: It can undergo substitution reactions where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens and organometallic compounds are used under controlled conditions.

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Saturated fatty acids.

    Substitution: Various substituted fatty acids depending on the reagents used.

Scientific Research Applications

Palmitelaidic acid-d13 is widely used in scientific research due to its stable isotope labeling. Its applications include:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of palmitelaidic acid.

    Biology: Studied for its role in metabolic pathways and its effects on cellular processes.

    Medicine: Investigated for its potential impact on cardiovascular health and metabolic diseases.

    Industry: Used in the development of deuterium-labeled compounds for pharmaceutical research.

Mechanism of Action

The mechanism of action of palmitelaidic acid-d13 involves its incorporation into metabolic pathways where it can be used as a tracer. The deuterium atoms provide a distinct mass difference, allowing researchers to track the compound’s distribution and transformation within biological systems. It interacts with various enzymes and receptors involved in fatty acid metabolism, providing insights into the molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Palmitoleic Acid: The cis isomer of palmitelaidic acid, commonly found in natural sources.

    Elaidic Acid: Another trans fatty acid with similar properties.

    Vaccenic Acid: A trans isomer of oleic acid.

Uniqueness

Palmitelaidic acid-d13 is unique due to its deuterium labeling, which makes it an invaluable tool in research involving mass spectrometry. This labeling allows for precise quantification and tracking in metabolic studies, setting it apart from its non-labeled counterparts.

Properties

Molecular Formula

C16H30O2

Molecular Weight

267.49 g/mol

IUPAC Name

(E)-11,11,12,12,13,13,14,14,15,15,16,16,16-tridecadeuteriohexadec-9-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+/i1D3,2D2,3D2,4D2,5D2,6D2

InChI Key

SECPZKHBENQXJG-BWLIMJNUSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCC(=O)O

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)O

Origin of Product

United States

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